molecular formula C22H23N3O6S B6104479 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE

Cat. No.: B6104479
M. Wt: 457.5 g/mol
InChI Key: CYNCXOMECQQINJ-UHFFFAOYSA-N
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Description

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzisothiazole moiety, which is known for its diverse biological activities, and a pyrrolidinecarboxylate group, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzisothiazole Moiety: This step involves the reaction of o-aminothiophenol with chloroacetic acid under oxidative conditions to form the benzisothiazole ring.

    Attachment of the Ethoxy Group: The benzisothiazole intermediate is then reacted with ethylene glycol in the presence of a suitable catalyst to introduce the ethoxy group.

    Formation of the Pyrrolidinecarboxylate Moiety: The final step involves the reaction of the ethoxy-substituted benzisothiazole with 5-oxo-1-phenyl-3-pyrrolidinecarboxylic acid under esterification conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole moiety can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the benzisothiazole ring.

    Substitution: The ethoxy and pyrrolidinecarboxylate groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The pyrrolidinecarboxylate group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHOXY}ETHYL 5-OXO-1-PHENYL-3-PYRROLIDINECARBOXYLATE apart from similar compounds is its unique combination of the benzisothiazole and pyrrolidinecarboxylate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethoxy]ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c26-20-14-16(15-25(20)17-6-2-1-3-7-17)22(27)31-13-12-30-11-10-23-21-18-8-4-5-9-19(18)32(28,29)24-21/h1-9,16H,10-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNCXOMECQQINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCCOCCN=C3C4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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